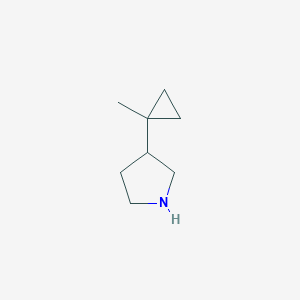
3-(1-Methylcyclopropyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methylcyclopropyl)pyrrolidine is an organic compound with the molecular formula C8H15N. It features a pyrrolidine ring substituted with a 1-methylcyclopropyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methylcyclopropyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methylcyclopropylamine with a suitable pyrrolidine precursor under controlled conditions. The reaction may require catalysts such as iridium complexes to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or crystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-(1-Methylcyclopropyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidines or cyclopropyl derivatives.
Scientific Research Applications
3-(1-Methylcyclopropyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 3-(1-Methylcyclopropyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring’s unique structure allows it to fit into active sites of proteins, influencing biochemical pathways. The cyclopropyl group may enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Cyclopropylamine: Contains a cyclopropyl group attached to an amine.
N-Methylpyrrolidine: A methyl-substituted pyrrolidine.
Comparison: 3-(1-Methylcyclopropyl)pyrrolidine is unique due to the presence of both a cyclopropyl group and a pyrrolidine ring. This combination imparts distinct chemical and physical properties, such as increased rigidity and potential for diverse chemical reactivity. Compared to pyrrolidine, the addition of the cyclopropyl group enhances the compound’s steric hindrance and may improve its pharmacokinetic profile .
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
3-(1-methylcyclopropyl)pyrrolidine |
InChI |
InChI=1S/C8H15N/c1-8(3-4-8)7-2-5-9-6-7/h7,9H,2-6H2,1H3 |
InChI Key |
QRTDQFGBTAGJCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




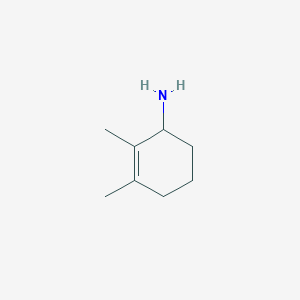

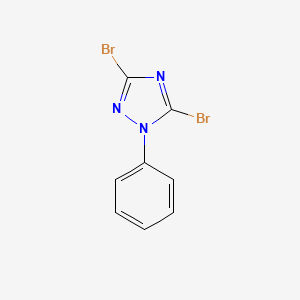
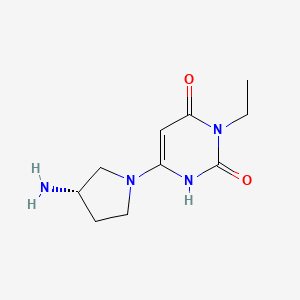
![[2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride](/img/structure/B13561450.png)



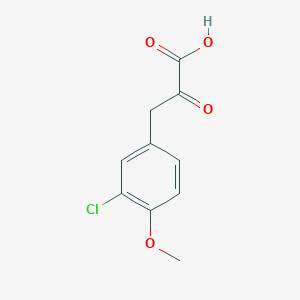
![11-Oxa-3-thia-5-azatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene](/img/structure/B13561484.png)
![rac-(1R,2R,5R,6R)-9-thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13561493.png)

